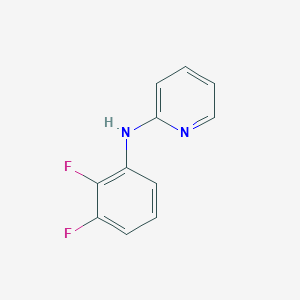
N-(2,3-Difluorophenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Difluorophenyl)pyridin-2-amine: is an organic compound with the molecular formula C11H8F2N2
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(2,3-Difluorophenyl)pyridin-2-amine involves the nucleophilic substitution of a halogenated pyridine derivative with a difluoroaniline.
Suzuki-Miyaura Coupling: Another approach involves the Suzuki-Miyaura coupling reaction between a boronic acid derivative of pyridine and a halogenated difluoroaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-Difluorophenyl)pyridin-2-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of amine derivatives with reduced aromaticity. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine, nitric acid
Major Products:
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: N-(2,3-Difluorophenyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated aromatic amines are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased lipophilicity and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(2,3-Difluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .
Comparison with Similar Compounds
- N-(2-Fluorophenyl)pyridin-2-amine
- N-(3-Fluorophenyl)pyridin-2-amine
- N-(4-Fluorophenyl)pyridin-2-amine
Comparison: N-(2,3-Difluorophenyl)pyridin-2-amine is unique due to the presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring. This dual fluorination can significantly alter the compound’s electronic properties, making it more electron-withdrawing and potentially more reactive in certain chemical reactions compared to its mono-fluorinated analogs .
Properties
CAS No. |
227805-81-4 |
|---|---|
Molecular Formula |
C11H8F2N2 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8F2N2/c12-8-4-3-5-9(11(8)13)15-10-6-1-2-7-14-10/h1-7H,(H,14,15) |
InChI Key |
UHNKEVNTJSWKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


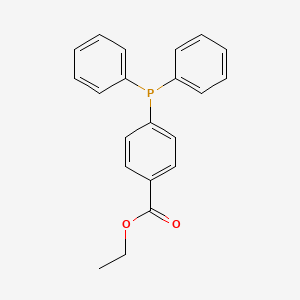
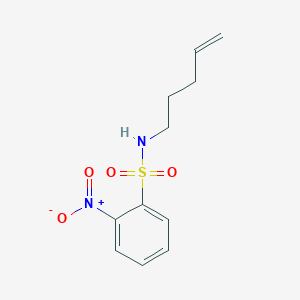
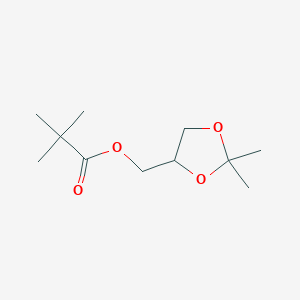
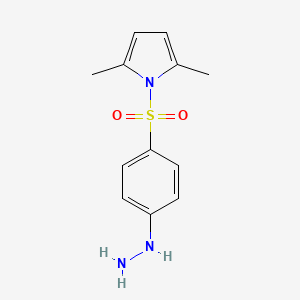
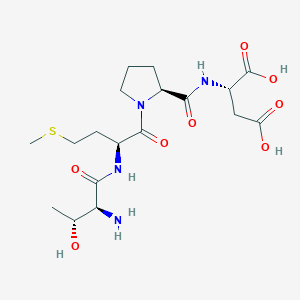
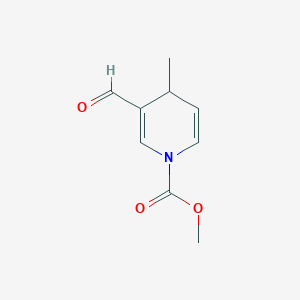
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
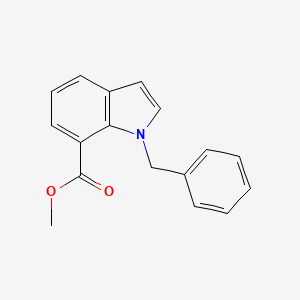
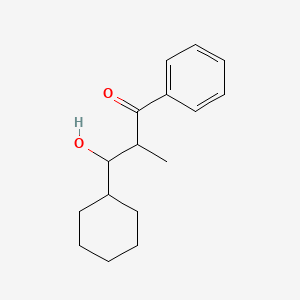
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
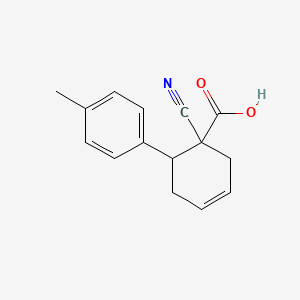
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

